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molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B1267816
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09298093B2

Procedure details

2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (320 g, 2.03 mol), 2,2-dimethoxypropane (240 g, 2.30 mol), and p-toluenesulfonic acid monohydrate (16.2 g, 102 mmol) were combined into anhydrous dimethylformamide (1.0 L). The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature. Triethyl amine (300 mL) and ethyl acetate (1.5 L) were added. A white precipitate formed immediately. The white salt was filtered off and the low boiling point solvents were removed by a rotary evaporator. The product, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, was obtained by distillation (250 g, 76%), by 107° C./0.3 torr. 1H NMR (300 MHz, CDCl3) δ1.48 (s, 3H), 1.53 (s, 3H), 3.14 (br, 2H), 3.51 (s, 1H), 3.53 (d, 2H), 3.78 (d, 2H).
Name
2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].CO[C:12](OC)([CH3:14])[CH3:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CN(C)C=O>C(OCC)(=O)C.C(N(CC)CC)C>[NH2:2][C:3]1([CH2:8][OH:9])[CH2:6][O:7][C:12]([CH3:14])([CH3:13])[O:5][CH2:4]1 |f:0.1,3.4|

Inputs

Step One
Name
2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
Quantity
320 g
Type
reactant
Smiles
Cl.NC(CO)(CO)CO
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
16.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
FILTRATION
Type
FILTRATION
Details
The white salt was filtered off
CUSTOM
Type
CUSTOM
Details
the low boiling point solvents were removed by a rotary evaporator

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1(COC(OC1)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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